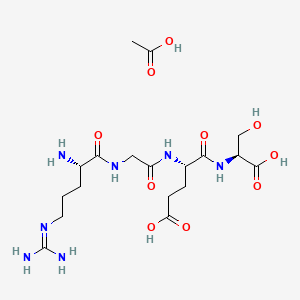

Arg-Gly-Glu-Ser acetate salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Arg-Gly-Glu-Ser acetate salt is a synthetic organic compound with a molecular weight of 447.44 . It is known to be an integrin-blocking peptide . It has been used in various studies, such as studying its effects on ciliary neurotrophic factor (CNTF) regulation in astroglioma cells, and as a control peptide to study its effects on the binding of patient IgG to integrin αvβ6 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C16H29N7O8 . The SMILES string representation isCC(O)=O.NC@@H=N)C(=O)NCC(=O)NC@@H=O)C(=O)NC@@HC(O)=O . Physical and Chemical Properties Analysis

This compound is a powder form compound . It is stored at a temperature of -20°C . The assay is ≥95% (HPLC) .Aplicaciones Científicas De Investigación

Enhancing Taste and Nutrient Utilization

Arg-Gly-Eu-Ser acetate salt, as a component of arginyl dipeptides like Arg-Ser, is noted for its role as a salt-taste enhancer. It can potentially be utilized to reduce the salt content in food, contributing to healthier dietary options. This application is especially relevant in the food industry, aiming to maintain taste while improving nutritional content. In a study by Bordewick et al. (2021), the l-amino acid ligase RizA from B. subtilis was utilized to synthesize arginyl dipeptides, including Arg-Ser, in a cost-effective manner by minimizing the usage of the expensive adenosine triphosphate (ATP) (Bordewick et al., 2021).

Potential in Antihypertensive Therapies

Peptides containing the sequence of Arg-Gly-Eu-Ser have been identified in the context of antihypertensive research. For example, a study on walnut glutelin-1 hydrolysates isolated novel ACE inhibitory peptides, one of which contains a sequence similar to Arg-Gly-Eu-Ser. The research highlighted the potential of these peptides in maintaining human blood pressure balance, marking their importance in developing treatments for hypertension (Wang et al., 2021).

Influence on Collagen Stability and Osteogenesis Imperfecta

The stability of collagen, a critical protein in the human body, can be significantly affected by the replacement of glycine with other amino acids, including sequences similar to Arg-Gly-Eu-Ser. Research by Beck et al. (2000) examined the destabilization of collagen-like model peptides, correlating it with various genetic mutations that cause osteogenesis imperfecta (OI), a condition characterized by fragile bones. The study provides insights into the molecular basis of OI and the importance of specific amino acid sequences in maintaining collagen stability (Beck et al., 2000).

Role in Immune Responses and Nutrient Absorption in Aquaculture

In the realm of aquaculture, the incorporation of amino acids like Arg and Gly (components of the Arg-Gly-Eu-Ser sequence) in diets for Nile tilapia has been observed to influence growth performance and immune responses. The study by Pereira et al. (2017) underscores the functional role of these amino acids in improving nutrient utilization and immune functionality in aquatic species, potentially guiding dietary formulations in aquaculture (Pereira et al., 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

acetic acid;(4S)-4-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N7O8.C2H4O2/c17-8(2-1-5-20-16(18)19)13(28)21-6-11(25)22-9(3-4-12(26)27)14(29)23-10(7-24)15(30)31;1-2(3)4/h8-10,24H,1-7,17H2,(H,21,28)(H,22,25)(H,23,29)(H,26,27)(H,30,31)(H4,18,19,20);1H3,(H,3,4)/t8-,9-,10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALKOFBHHIHLSW-PUBMXKGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33N7O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746727 |

Source

|

| Record name | N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alpha-glutamyl-L-serine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159002-32-1 |

Source

|

| Record name | N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alpha-glutamyl-L-serine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)

![(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B587967.png)